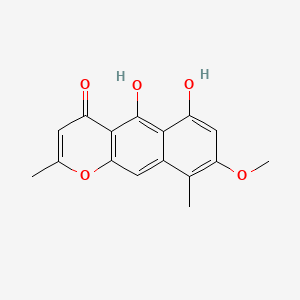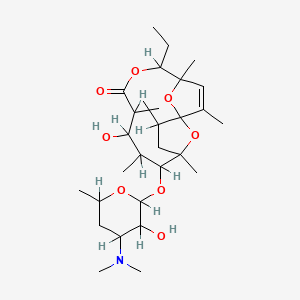![molecular formula C18H18N2O2S B1226459 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and reactivity of related quinoline derivatives have been explored in various studies. For instance, Aleksandrov et al. (2020) described the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to a series of derivatives through various reactions including nitration, sulfonation, and bromination, which are crucial in the development of diverse chemical structures for potential applications in scientific research (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimycobacterial Properties
The potential antimycobacterial properties of quinoline derivatives were investigated by Kantevari et al. (2011), who synthesized various pyridines and dihydro-6H-quinolin-5-ones showing promising antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Cytotoxic Activity
A study by Deady et al. (2003) reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed significant cytotoxic activity against various cancer cell lines. This highlights the potential of quinoline derivatives in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Catalytic Applications
The study by Wang, Shen, & Sun (2009) on nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives revealed their application in ethylene oligomerization, indicating the role of quinoline derivatives in catalytic processes (Wang, Shen, & Sun, 2009).
Antimicrobial Activity
Patel, Kumari, & Patel (2012) synthesized thiazolidinone derivatives of 1-methyl-1H-quinolin-2-one, which demonstrated significant antimicrobial activity. This shows the potential of quinoline derivatives in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Eigenschaften
Produktname |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C18H18N2O2S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2S/c1-11-8-14-10-13(17(21)20-15(14)9-12(11)2)5-6-19-18(22)16-4-3-7-23-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
UGPXTGBCBIMAAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





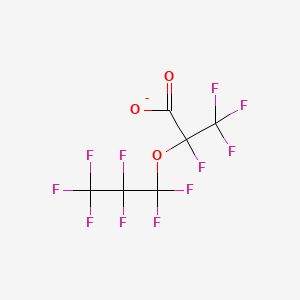
![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)

![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
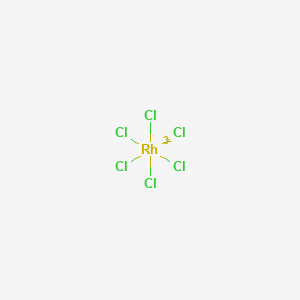
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
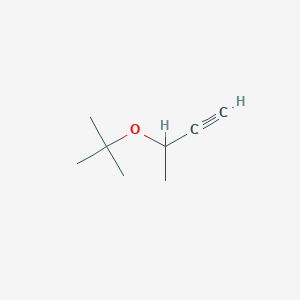
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)
![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
